"Ethyl 5-nitro-1H-pyrrole-2-carboxylate" molecular weight
"Ethyl 5-nitro-1H-pyrrole-2-carboxylate" molecular weight
An In-Depth Technical Guide to Ethyl 5-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound characterized by a pyrrole ring functionalized with both a nitro group and an ethyl carboxylate group. With a molecular weight of 184.15 g/mol , this compound serves as a highly versatile and reactive intermediate in synthetic organic chemistry.[1] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the carboxylate moiety, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, applications—particularly in pharmaceutical development—and essential safety protocols. The insights herein are intended to support researchers and drug development professionals in leveraging this compound's full potential in their work.
Chemical Identity and Physicochemical Properties
Ethyl 5-nitro-1H-pyrrole-2-carboxylate is an organic compound featuring a five-membered aromatic pyrrole ring.[1] The substitution pattern at the 2- and 5-positions is critical to its chemical reactivity and utility. The IUPAC name for this compound is ethyl 5-nitro-1H-pyrrole-2-carboxylate, and its key identifiers and properties are summarized below.[1][2]
| Property | Value | Source(s) |
| Molecular Weight | 184.15 g/mol | [1][3][4] |
| Molecular Formula | C₇H₈N₂O₄ | [1][3][4] |
| CAS Number | 36131-46-1 | [1][2][3][4] |
| Appearance | Yellowish-brown solid | [4] |
| Purity | ≥95% - 98% | [4][5] |
| Boiling Point | 347.7°C at 760 mmHg | [3][6] |
| InChI Key | CVUNOXYEWWXPCU-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCOC(=O)C1=CC=C(N1)[O-] | [1] |
| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry | [5][6] |
Molecular Structure and Spectroscopic Characterization
The molecular architecture of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is planar, a characteristic typical of substituted pyrrole derivatives.[1] The pyrrole ring maintains its aromaticity through the delocalization of electrons, with the nitrogen's lone pair participating in the π-system.[1] This electronic structure is significantly influenced by the two functional groups. The nitro group at the 5-position acts as a strong electron-withdrawing group, while the ethyl carboxylate at the 2-position also withdraws electron density, enhancing the compound's reactivity in various chemical transformations.[1]
Comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment.[1]
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Mass Spectrometry (MS): Under electron ionization (EI), the compound exhibits characteristic fragmentation patterns. The molecular ion peak ([M]⁺) is expected at m/z 184, though often with relatively low intensity (around 10% relative abundance). This is consistent with aromatic nitro compounds, which tend to fragment readily.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show distinct signals corresponding to the ethyl group protons (a triplet and a quartet), the protons on the pyrrole ring, and the carbons of the entire structure. The chemical shifts of the pyrrole protons are influenced by the anisotropic effects of the nitro and carboxylate groups.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group (-NO₂).
Synthesis Methodologies
The synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate involves multi-step organic reactions that must be carefully controlled to achieve high yield and purity. The general approach involves the introduction of the nitro and ethyl carboxylate groups onto a pyrrole scaffold.
Causality in Synthetic Strategy
The pyrrole ring is electron-rich and susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing conditions. Therefore, the choice of reagents and reaction sequence is critical. The pyrrole nitrogen is often protected to prevent unwanted side reactions during subsequent functionalization steps, particularly when using strong electrophiles.[1]
Conceptual Synthetic Workflow
A common synthetic pathway can be conceptualized as follows:
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Starting Material: The synthesis typically begins with a pre-functionalized pyrrole, such as Ethyl 1H-pyrrole-2-carboxylate.
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Nitration: An electrophilic nitration step is performed to introduce the nitro group at the 5-position. This is the most electron-rich position for electrophilic attack on a 2-substituted pyrrole. A mixture of nitric acid and sulfuric acid or other nitrating agents is commonly used.
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Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques like extraction, crystallization, and chromatography.
Caption: General synthetic workflow for Ethyl 5-nitro-1H-pyrrole-2-carboxylate.
Applications in Research and Drug Development
The presence of multiple reactive functional groups makes Ethyl 5-nitro-1H-pyrrole-2-carboxylate a valuable building block for creating more complex molecules.[1]
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Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel medicinal compounds.[1][7] The pyrrole ring is a common scaffold in many biologically active natural products and pharmaceuticals. The nitro group can be readily reduced to an amine, providing a handle for further derivatization to create amides and other functionalities. Research has indicated its potential in developing new antibacterial agents, with demonstrated effectiveness against Mycobacterium tuberculosis.[1] The nitroaromatic scaffold also suggests potential for anti-fungal and anti-tumor applications.[1]
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Synthetic Organic Chemistry: It serves as a versatile intermediate for synthesizing a wide range of nitrogen-containing heterocycles, which are crucial components of many pharmaceuticals and agrochemicals.[2][4]
-
Material Science: Due to its reactive nature and electronic properties, it can be incorporated into polymers to enhance properties like thermal stability and mechanical strength.[2]
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Agrochemicals: The compound is explored for its potential as a pesticide or herbicide.[2]
Caption: Key application areas for Ethyl 5-nitro-1H-pyrrole-2-carboxylate.
Safety and Handling
Proper handling of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.
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Hazard Statements: According to the Globally Harmonized System (GHS), it is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
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Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[9]
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Storage: Store in a well-ventilated place and keep the container tightly closed.[9] Store locked up at the recommended temperature (2-8°C).[5][6][9]
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-
First Aid:
-
Skin Contact: If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
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References
- Buy Ethyl 5-nitro-1H-pyrrole-2-carboxyl
- Ethyl 5-nitro-1H-pyrrole-2-carboxyl
- Ethyl 5-nitro-1H-pyrrole-2-carboxyl
- Ethyl 5-nitro-1H-pyrrole-2-carboxyl
- Ethyl 5-nitro-1H-pyrrole-2-carboxyl
- The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Ethyl 5-nitro-1H-pyrrole-2-carboxyl
- Ethyl 5-nitro-1H-pyrrole-2-carboxyl
- ethyl 5-(4-nitrophenyl)
- SAFETY D
Sources
- 1. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]
- 2. jk-sci.com [jk-sci.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [sigmaaldrich.com]
- 6. Ethyl 5-nitro-1H-pyrrole-2-carboxylate – porphyrin-systems [porphyrin-systems.com]
- 7. nbinno.com [nbinno.com]
- 8. biosynce.com [biosynce.com]
- 9. fishersci.com [fishersci.com]

